molecular formula C23H17ClFN3O3 B3020307 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1172726-26-9

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B3020307
CAS No.: 1172726-26-9
M. Wt: 437.86
InChI Key: UGCMPEMLOOLREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 2, and a 2-(2-fluorophenoxy)acetamide moiety at position 4. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties. The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity and metabolic stability, making this compound a candidate for therapeutic development .

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3/c1-14-26-20-11-8-16(27-22(29)13-31-21-5-3-2-4-19(21)25)12-18(20)23(30)28(14)17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCMPEMLOOLREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article synthesizes available research findings, highlighting the compound's biological activity, structure-activity relationships, and relevant case studies.

Structure and Synthesis

The compound belongs to the quinazolinone family, which has been recognized for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various substituents on the quinazolinone core to enhance biological activity. For instance, the incorporation of halogenated phenyl groups has been shown to significantly influence the biological efficacy of related compounds .

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit notable antitumor activity against various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several human tumor cell lines:

  • Melanoma (SK-MEL-2)
  • Ovarian cancer (IGROV1)
  • Renal cancer (TK-10)
  • Prostate cancer (PC-3)
  • Breast cancer (MCF7)
  • Colon cancer (HT29)

In particular, some synthesized derivatives have shown greater efficacy than the standard chemotherapeutic agent 5-fluorouracil .

Inhibition of Cyclooxygenase Enzymes

The compound has also been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. COX inhibitors are crucial in managing inflammation and pain. The structure of this compound suggests potential interactions that could lead to COX inhibition .

Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism of action of this compound. These studies reveal that the presence of electron-withdrawing groups, such as fluorine atoms, enhances binding affinity to target proteins involved in tumor progression and inflammation . The docking results indicate that the compound forms significant hydrogen bonds with key residues in the active sites of target enzymes.

Case Studies and Experimental Findings

  • Antitumor Efficacy : A study involving a series of quinazolinone derivatives showed that modifications at specific positions significantly increased cytotoxicity against cancer cell lines. The most active compounds were found to inhibit cell proliferation effectively, suggesting a promising avenue for developing new anticancer agents .
  • Anti-inflammatory Activity : In an experimental model using carrageenan-induced paw edema in rats, compounds with similar structural features exhibited varying degrees of anti-inflammatory activity, with some achieving over 50% inhibition compared to standard drugs like indomethacin .

Table of Biological Activities

Activity TypeTarget Cell Lines/EnzymesObserved Effect
AntitumorSK-MEL-2, IGROV1, TK-10Significant cytotoxicity
AntitumorPC-3, MCF7, HT29Efficacy greater than 5-fluorouracil
COX InhibitionCOX-2Moderate inhibition observed
Anti-inflammatoryCarrageenan-induced edemaUp to 50% inhibition

Scientific Research Applications

Pharmacological Properties

The compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. Research indicates that quinazolinones exhibit antitumor , anti-inflammatory , and antimicrobial properties. Specifically, studies have shown that related compounds demonstrate significant activity against various cancer cell lines, including:

  • Melanoma (SK-MEL-2)
  • Ovarian Cancer (IGROV1)
  • Renal Cancer (TK-10)
  • Prostate Cancer (PC-3)
  • Breast Cancer (MCF7)
  • Colon Cancer (HT29)

The antitumor activity of these compounds is often attributed to their ability to interfere with cellular processes such as DNA replication and repair mechanisms .

Therapeutic Potential

The therapeutic applications of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(2-fluorophenoxy)acetamide are promising due to its structural analogs exhibiting potent biological activities:

Anticancer Activity:
Quinazolinones have been extensively studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects:
Some derivatives have shown efficacy in reducing inflammation, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

Antimicrobial Activity:
Research has indicated that quinazolinone derivatives possess antimicrobial properties against various bacterial and fungal strains, suggesting their potential use as broad-spectrum antimicrobial agents .

Case Studies

Several studies highlight the effectiveness of quinazolinone compounds similar to this compound:

StudyFindings
Demonstrated significant antitumor activity against multiple cancer cell lines, outperforming standard treatments like 5-fluorouracil.
Investigated COX inhibitory activity, showing potential for anti-inflammatory applications.
Reported on the synthesis of various quinazolinone derivatives with promising antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

A. Thioacetamide Analogues

  • AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide): This compound shares the 3-(4-fluorophenyl)-4-oxoquinazolinyl core but replaces the 2-methyl group with a thiazolidinone ring. The thioacetamide linkage (C–S–C) in AJ5d reduces synthetic yield (61%) compared to the target compound’s acetamide (C–O–C), which may reflect differences in reaction kinetics or steric hindrance .

B. Bromophenyl Derivatives

  • 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide: Replacing the 4-chlorophenyl group with a 4-bromophenyl substituent increases molecular weight and polarizability. Bromine’s larger atomic radius may alter binding interactions in biological targets compared to chlorine.

C. Fluorophenoxy and Chlorophenyl Variations

  • This contrasts with the target compound’s fused quinazolinone core, which enforces rigidity and may enhance target binding .
Physicochemical and Crystallographic Properties
Compound Melting Point (°C) Dihedral Angle (°) Hydrogen Bonding Reference
Target Compound Not reported Not reported Likely N–H⋯O interactions
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 394–396 65.2 N–H⋯O, C–H⋯O, C–H⋯F
AJ5d Not reported Not reported S–H⋯O (inferred from thioacetamide)

The absence of crystallographic data for the target compound limits direct structural comparisons. However, analogues like the 4-chlorophenylacetamide derivative () exhibit intermolecular N–H⋯O hydrogen bonds, which stabilize crystal packing and may correlate with solubility or stability .

Q & A

Advanced Research Question

  • Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for rotational freedom in the 2-(2-fluorophenoxy) group .
  • Force Field Selection : AMBER or CHARMM parameters better model halogen bonding (C–F⋯O interactions) than generic force fields .
  • Validation : Compare docking poses with crystallographic data from analogous quinazolinone-protein complexes .

Which analytical techniques are most reliable for characterizing purity and stability?

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., 4-chlorophenyl vs. 3-substitution) and detects rotamers .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) resolve degradation products under stress conditions (heat, light) .
  • Mass Spectrometry : High-resolution ESI-MS identifies hydrolytic byproducts (e.g., cleavage at the acetamide bond) .

How do in vitro and in vivo pharmacokinetic profiles differ for this compound?

Advanced Research Question

  • In Vitro : Microsomal stability assays (human liver microsomes) predict metabolic liability at the 4-oxo group. CYP450 inhibition screening (e.g., CYP3A4) is critical .
  • In Vivo : Rodent studies require formulation optimization (e.g., PEG-400/solutol HS15) due to low aqueous solubility. Plasma protein binding (>95%) may limit bioavailability .

What methodological approaches are used to study solid-state vs. solution-phase properties?

Advanced Research Question

  • Solid-State : X-ray crystallography and DSC (melting point analysis) reveal polymorphic forms. TGA assesses thermal stability .
  • Solution-Phase : 2D NOESY NMR detects intramolecular interactions (e.g., aromatic stacking) in DMSO-d6 or CDCl3 .
  • Contrast : Compare Hirshfeld surfaces (solid-state) with DFT-calculated solvent-accessible surface areas (SASA) .

How can structure-activity relationship (SAR) studies be designed to optimize potency?

Basic Research Question

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-chlorophenyl ring to enhance target binding .
  • Side Chain Variations : Replace 2-fluorophenoxy with bioisosteres (e.g., thiophenoxy) to improve metabolic stability .
  • Data Analysis : Use Free-Wilson or Hansch analysis to quantify substituent contributions to IC50 values .

What strategies mitigate challenges in process chemistry for scale-up?

Advanced Research Question

  • DoE Optimization : Screen reaction parameters (temperature, catalyst loading) for critical steps (e.g., cyclization) using fractional factorial designs .
  • Flow Chemistry : Continuous flow reactors improve yield and safety for exothermic steps (e.g., nitro reduction) .
  • Purification : Simulated moving bed (SMB) chromatography isolates high-purity batches (>99%) .

How is compound stability evaluated under varying storage and experimental conditions?

Basic Research Question

  • Forced Degradation : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks, monitoring hydrolysis (HPLC) and oxidation (LC-MS) .
  • Solution Stability : Assess in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) over 24–72 hours .
  • Light Sensitivity : Use USP <661> protocols with UV/vis spectroscopy to detect photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.